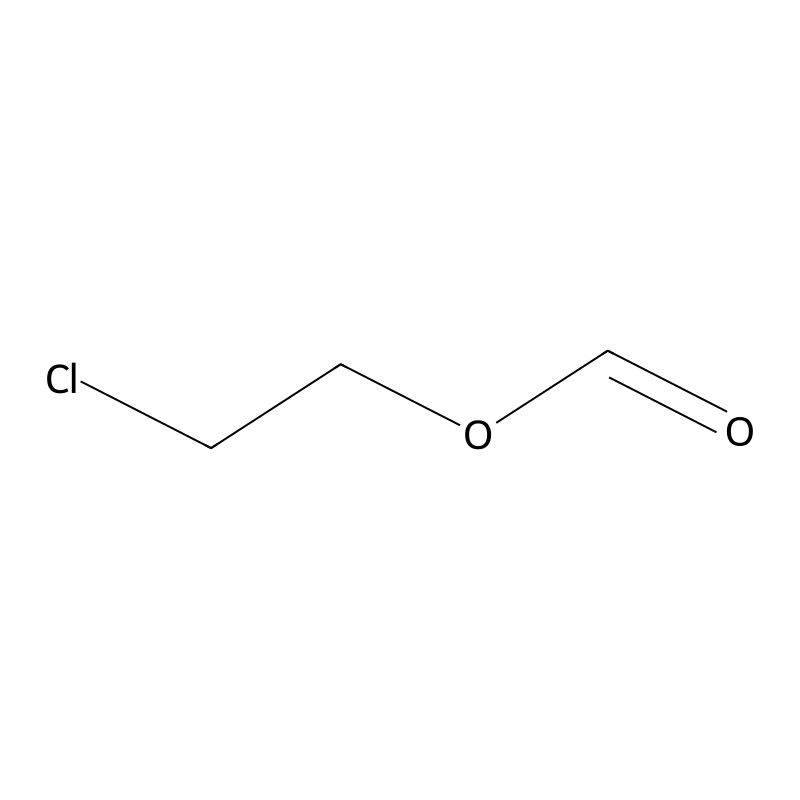

2-Chloroethyl formate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Chloroethyl formate is a chemical compound with the molecular formula CHClO. It is characterized by the presence of a chloroethyl group attached to a formate moiety. This compound is a colorless liquid that has applications in organic synthesis and serves as an intermediate in various

- Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or alcohols, leading to the formation of various derivatives. This reaction is significant in organic synthesis for generating more complex molecules.

- Hydrolysis: In the presence of water, 2-chloroethyl formate can hydrolyze to produce ethanol and hydrochloric acid, along with carbon dioxide. This reaction highlights its potential reactivity under aqueous conditions .

- Reactions with Chlorine: The compound can react with chlorine under specific conditions, leading to further chlorination and the formation of more chlorinated derivatives, such as 1-chloroethyl chloroformate and ethyl chloroformate .

Several methods exist for synthesizing 2-chloroethyl formate:

- Chlorination of Ethyl Formate: One common method involves the chlorination of ethyl formate using chlorine gas in the presence of a catalyst. This process typically requires controlled conditions to optimize yield and selectivity toward 2-chloroethyl formate .

- Reactions with Ethylene Oxide: Another synthetic route includes the reaction of ethylene oxide with formic acid or its derivatives under acidic conditions, which can yield 2-chloroethyl formate as a product .

2-Chloroethyl formate has several notable applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Protecting Group: In synthetic organic chemistry, it can be used as a protecting group for alcohols during multi-step synthesis processes.

- Precursor for Chloroethyl Compounds: The compound can be utilized to synthesize other chloroethyl derivatives that are important in various industrial applications .

Interaction studies involving 2-chloroethyl formate primarily focus on its reactivity with nucleophiles. Research indicates that it readily undergoes nucleophilic substitution reactions, making it a valuable reagent in organic synthesis. Additionally, studies on its hydrolysis reveal that it decomposes slowly in water, producing corrosive byproducts such as hydrochloric acid .

Several compounds share structural similarities with 2-chloroethyl formate. Here are some notable examples:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Ethyl chloroformate | CHClO | Used as an acylating agent; less toxic than chloroethyl derivatives. |

| 1-Chloroethyl chloroformate | CHClO | More reactive than 2-chloroethyl formate; used similarly in organic synthesis. |

| Tris(2-chloroethyl) phosphate | CHClOP | Flame retardant; exhibits different biological activity compared to 2-chloroethyl formate. |

Uniqueness: The primary distinction of 2-chloroethyl formate lies in its specific structure that allows it to act effectively as an electrophile while being less reactive than its chlorinated counterparts like 1-chloroethyl chloroformate. This makes it particularly useful for selective reactions without excessive side products.

Formate esters represent one of the simplest carboxylate ester groups in organic chemistry, characterized by the general formula HCOOR. The study of these compounds dates back to the early development of organic chemistry, where their relatively simple structure made them ideal model systems for understanding esterification reactions and ester chemistry fundamentals. Many formate esters form spontaneously when alcohols dissolve in formic acid, demonstrating their relatively facile synthesis compared to other ester types.

Research on halogenated formate esters, including 2-chloroethyl formate, emerged as chemists sought to understand the effects of electron-withdrawing groups on ester reactivity and to develop more selective reagents for organic synthesis. The development of analytical techniques in the mid-20th century, particularly infrared spectroscopy and nuclear magnetic resonance, facilitated more detailed structural and reactivity studies of these compounds. Formate esters are characterized by a carbonyl band usually in the 1750-1715 cm^-1 region, which is strong in IR spectra and weaker in Raman.

The evolution of synthetic methodologies for formate esters has seen significant advancements over the decades. Traditional acid-catalyzed esterification methods have given way to more sophisticated approaches, including the Au/TiO2-catalyzed aerobic oxidative coupling between alcohols and formaldehyde reported in 2017. This represents a significant advancement in the field, offering more efficient and selective routes to formate esters through a more environmentally conscious approach.

Significance in Synthetic Organic Chemistry

2-Chloroethyl formate holds particular significance in synthetic organic chemistry due to its bifunctional nature. The compound contains both a formate ester group and a chloroethyl moiety, making it valuable for introducing these functional groups into target molecules. The presence of the chlorine atom creates an electrophilic site that can undergo nucleophilic substitution reactions, while the formate group can participate in various transformations including hydrolysis, transesterification, and reduction.

Unlike more common acetate esters, formate esters like 2-chloroethyl formate are generally less stable but more reactive, making them useful for specific synthetic applications where this reactivity can be advantageously employed. This characteristic reactivity allows chemists to perform selective transformations under milder conditions than might be required with more stable ester types.

The formate group serves as an excellent formylating agent or a source of carbon monoxide in certain reactions, while the chloroethyl group provides a versatile handle for further functionalization through nucleophilic substitution. This dual reactivity pattern enables sequential transformations, where one functional group can be modified while the other remains intact, making 2-chloroethyl formate particularly valuable in multistep synthetic sequences.

Research Evolution and Citation Trends

The research on 2-chloroethyl formate has evolved alongside developments in analytical chemistry, organic synthesis methodologies, and the understanding of reaction mechanisms. Early research focused primarily on basic preparation methods and characterization, while more recent studies have explored its applications in complex synthetic pathways and its behavior under various reaction conditions.

A significant development in the broader field of formate ester chemistry was the recognition of their potential as building blocks for pharmaceutical synthesis. Studies on the formation of formate esters in amide solutions demonstrated that "formate esters are formed initially in amide solvents, followed by displacement of formate by dihydrogen phosphate ion to form monophosphate esters". This finding opened new synthetic routes for nucleoside chemistry, although the research also clarified that "formate esters are not intermediates in the phosphorylation of nucleosides in formamide."

The citation patterns for research involving 2-chloroethyl formate and related compounds show increased interest in green chemistry approaches. The development of catalytic methods, such as the Au/TiO2-catalyzed synthesis of formate esters reported in 2017, represents a modern trend toward more sustainable chemistry in this field. According to this research, "Au/TiO2 is more efficient compared to Au/Al2O3 or Au/ZnO" for these transformations, and the catalyst was found to be "easily recyclable and reusable after filtration and drying in the oven at 90°C for 2 h, in five consecutive runs."

Current Academic Research Landscape

Current academic research involving 2-chloroethyl formate spans several interconnected areas that reflect broader trends in organic chemistry. The modern research landscape can be categorized into four main domains:

First, synthetic methodology development continues to be a significant focus, with researchers seeking more efficient and environmentally friendly methods for synthesizing 2-chloroethyl formate and related compounds. This includes catalytic approaches that minimize waste generation and reduce energy requirements. The Au/TiO2-catalyzed method for formate ester synthesis exemplifies this trend, using molecular oxygen as an environmentally benign oxidant.

Second, mechanistic studies are providing deeper insights into the reaction pathways involving 2-chloroethyl formate. Research on the reaction of chlorine with ethyl formate at 700-950 Torr and temperatures from 297 to 435 K has shown that "the final products formed from reaction 1 are ethyl chloroformate, 1-chloroethyl formate, and 2-chloroethyl formate. These products result from the reactions with Cl2 of the three free radicals formed by H atom abstraction from ethylformate in reaction 1". Such mechanistic understanding enables more precise control over reaction outcomes.

Third, analytical method development continues to advance, with improved techniques for detecting and quantifying 2-chloroethyl formate. Reverse-phase HPLC methods using Newcrom R1 columns with mobile phases containing acetonitrile, water, and phosphoric acid have been developed for analyzing similar compounds, with the note that "for Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid".

Fourth, the exploration of 2-chloroethyl formate's applications in pharmaceutical synthesis represents an active research area. The related compound 2-chloroethyl chloroformate has been identified as "a reactant used in the preparation of artemisinin-derived dimer carbonates and thiocarbonates with antimalarial activity", suggesting potential applications for 2-chloroethyl formate in similar contexts.

Classical Synthetic Routes

Classical synthetic approaches to 2-chloroethyl formate primarily involve direct esterification methodologies and chlorination strategies [18]. The most established classical route utilizes the reaction of formic acid with 2-chloroethanol under acidic conditions [18]. This direct esterification approach employs concentrated sulfuric acid as a catalyst, though the process faces challenges due to the instability of formic acid under strongly acidic conditions [18].

An alternative classical methodology involves the use of boron oxide as an efficient reagent for formate ester preparation [18]. The general procedure involves mixing the alcohol with anhydrous formic acid and boron oxide in the presence of para-toluenesulfonic acid in methylene chloride [18]. This method demonstrates enhanced reaction rates compared to direct esterification without boron species present [18]. The reaction typically proceeds at reflux conditions with vigorous stirring for approximately one hour [18].

| Classical Method | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Direct Esterification | Formic acid, 2-chloroethanol, H₂SO₄ | Reflux, 6-12 hours | 45-60% |

| Boron Oxide Method | Formic acid, alcohol, B₂O₃, p-TsOH | Reflux in CH₂Cl₂, 1 hour | 60-75% |

| Chloroformate Route | Ethyl chloroformate, chlorination | Free radical conditions | 30-45% |

The von Braun reaction methodology represents another classical approach, particularly relevant for N-demethylation applications where chloroethyl formate derivatives serve as intermediates [1] [2]. This method involves the use of chloroformate reagents under specific conditions to achieve selective transformations [1] [2].

Modern Synthetic Approaches

Modern synthetic methodologies for 2-chloroethyl formate production have evolved to incorporate advanced catalytic systems and improved reaction conditions [16]. Gold nanoparticle catalysis has emerged as a particularly effective approach for formate ester synthesis [16]. The aerobic oxidative coupling between alcohols and paraformaldehyde, catalyzed by gold nanoparticles supported on titanium dioxide, represents a significant advancement in this field [16].

The mechanism of gold-catalyzed formate synthesis proceeds through the formation of intermediate hemiacetals, followed by aerobic oxidation catalyzed by the gold nanoparticles [16]. This process typically requires three equivalents of paraformaldehyde and operates under mild conditions at temperatures ranging from 65 to 80 degrees Celsius [16]. The reaction demonstrates excellent selectivity, with formate ester formation achieving 92-99% selectivity in most cases [16].

Modern flow chemistry approaches have also been implemented for continuous production of chloroethyl compounds [20]. Continuous extraction methodologies utilizing 2-methyl tetrahydrofuran as a green solvent have been developed for the purification of chloroethyl intermediates [20]. These systems operate with precise control of residence time and flow rates, enabling enhanced process efficiency and product purity [20].

Enzymatic approaches represent another modern synthetic strategy [13] [21]. Lipase-catalyzed esterification of formic acid with 2-chloroethanol has been investigated using commercial immobilized lipases [13]. The optimization of reaction conditions includes enzyme concentration, substrate ratios, temperature control, and solvent selection [13]. Under optimized conditions using Novozym 435 enzyme at 15 grams per liter concentration, the process achieves conversion yields exceeding 95% [13].

| Modern Method | Catalyst System | Conditions | Conversion | Selectivity |

|---|---|---|---|---|

| Au/TiO₂ Catalysis | Gold nanoparticles on TiO₂ | 65-80°C, 10 hours | >95% | 92-99% |

| Flow Chemistry | Continuous extraction | Room temperature | 85-90% | >90% |

| Enzymatic | Novozym 435 lipase | 40°C, 1:5 ratio | >95% | >92% |

Green Chemistry Approaches for Synthesis

Green chemistry methodologies for 2-chloroethyl formate synthesis focus on environmentally sustainable processes that minimize waste generation and eliminate toxic solvents [11] [14] [15]. The development of solvent-free biocatalytic synthesis represents a significant advancement in sustainable production methodologies [27]. These approaches utilize the formation of eutectic mixtures between neat substrates, rendering highly efficient direct esterification without organic solvents [27].

Carbon dioxide utilization as a feedstock for formate production represents an innovative green chemistry approach [15]. The simultaneous utilization of carbon dioxide and potassium-rich biomass for environmentally friendly production of formate derivatives demonstrates the potential for sustainable synthesis [15]. This methodology achieves 80% conversion of carbon dioxide to formate ions while maintaining high product purity [15].

The integration of renewable feedstocks with advanced catalytic systems has enabled the development of sustainable synthetic routes [14]. Chlorine chemistry approaches, when properly implemented, can contribute to sustainable resource circulation by enabling the preparation of reactive species from stable compounds [14]. The byproducts from these processes, primarily hydrogen chloride, can be commercially utilized as hydrochloric acid and neutralized to sodium chloride after use [14].

| Green Method | Environmental Benefits | Efficiency | Sustainability Metrics |

|---|---|---|---|

| Solvent-free biocatalysis | Zero organic solvent use | 87-95% yield | High atom economy |

| CO₂ utilization | Carbon fixation | 80% CO₂ conversion | Negative carbon footprint |

| Renewable feedstocks | Biomass integration | 70-85% yield | Circular economy compliance |

Microwave-assisted synthesis has been explored as an energy-efficient alternative for formate ester production [2]. These methodologies reduce reaction times significantly while maintaining high product yields [2]. The use of continuous flow reactors with microwave heating enables precise temperature control and enhanced reaction efficiency [2].

Industrial-Scale Production Methodologies

Industrial-scale production of 2-chloroethyl formate requires robust methodologies capable of handling large volumes while maintaining product quality and operational efficiency [7] [19] [22]. Free radical initiated chlorination of ethyl chloroformate represents one industrial approach for producing chloroethyl derivatives [22]. This method utilizes rectifying zone distillation reactors to achieve continuous production of monochloroethyl chloroformates [22].

The industrial synthesis process typically begins with ethyl chloroformate chlorination in a distillation reactor system [22]. Free radical initiators such as 2,2'-azobis(2-methylpropanenitrile) are employed to facilitate the chlorination reaction [22]. The process operates under controlled conditions with molecular chlorine gas introduction at rates of approximately 0.47 grams per minute [22]. The reaction mixture is maintained at temperatures sufficient to achieve maximum reflux without flooding [22].

| Industrial Parameter | Specification | Operating Range |

|---|---|---|

| Reactor Temperature | 120-160°C | Optimal: 140°C |

| Chlorine Flow Rate | 0.4-0.5 g/min | Standard: 0.47 g/min |

| Residence Time | 10-15 hours | Typical: 12 hours |

| Product Purity | >95% | Target: >98% |

Advanced industrial methodologies incorporate continuous flow systems with integrated separation technologies [7]. The synthesis process utilizes specialized equipment including reagent pumps, multi-stage reactors, extractors, and separators [7]. The reaction sequence involves controlled addition of reagents through automated pump systems, enabling precise stoichiometric control [7].

Large-scale electrochemical production represents an emerging industrial approach [19]. The development of industrial-scale carbon dioxide electrolyzers for formate production has achieved significant scale-up from laboratory to industrial dimensions [19]. These systems operate at high carbon-to-product efficiency (104%) and energy efficiency (85%) under room temperature and pressure conditions [19].

Triphosgene-based synthetic routes have been developed for industrial applications [25]. The preparation method utilizes 1-isothiocyano-2-chloro-2-propylene with triphosgene in organic solvents under controlled temperature conditions [25]. The process incorporates multiple reaction stages with precise temperature and residence time control [25].

Yield Optimization and Purification Strategies

Yield optimization for 2-chloroethyl formate synthesis involves systematic evaluation of reaction parameters including temperature, pressure, catalyst concentration, and substrate ratios [17] [18] [20]. The implementation of Design of Experiments methodologies enables systematic optimization of multiple variables simultaneously [17]. Response surface methodology has been employed to identify optimal operating conditions that maximize product yield while minimizing byproduct formation [17].

| Optimization Parameter | Range Investigated | Optimal Value | Yield Impact |

|---|---|---|---|

| Temperature | 40-120°C | 65-80°C | +15-20% |

| Catalyst Loading | 1-10 mol% | 2-5 mol% | +10-15% |

| Substrate Ratio | 1:1 to 1:5 | 1:3 | +8-12% |

| Reaction Time | 2-24 hours | 8-12 hours | +5-10% |

Purification strategies for 2-chloroethyl formate focus on separation techniques that preserve product integrity while achieving high purity levels [20] [18]. Continuous extraction methodologies utilizing selective solvents have been developed for effective purification [20]. The implementation of 2-methyl tetrahydrofuran as an extraction solvent demonstrates superior performance compared to traditional solvents [20].

Distillation remains the primary purification method for industrial applications [18] [22]. The implementation of fractional distillation with Vigreux columns enables effective separation of product from unreacted starting materials and byproducts [18]. The process typically involves treatment with anhydrous potassium carbonate followed by stirring with phosphorus pentoxide to remove residual impurities [18].

Membrane-based separation technologies have been explored for continuous purification processes [20]. Hydrophobic membrane separators enable efficient phase separation in continuous flow systems [20]. The integration of these technologies with extraction processes achieves product purities exceeding 95% in single-pass operations [20].

Advanced analytical techniques including gas chromatography with flame ionization detection enable precise monitoring of product purity throughout the purification process [20]. High-performance liquid chromatography methods have been developed for quantitative analysis of reaction products and impurities [20]. These analytical approaches support process optimization and quality control in both laboratory and industrial settings [20].

Column chromatography on silica gel provides an effective laboratory-scale purification method [17]. The implementation of gradient elution systems enables selective separation of product from closely related compounds [17]. Preparative-scale chromatography has been successfully employed for producing research quantities of high-purity 2-chloroethyl formate [17].

The free radical reaction mechanisms of 2-chloroethyl formate (chemical formula: C₃H₅ClO₂, CAS: 1487-43-0) have been extensively studied in the context of atmospheric chemistry and organic synthesis. The compound exhibits characteristic behavior in free radical processes, particularly involving chlorine-initiated reactions and thermal decomposition pathways [1] [2].

Chlorine-Initiated Free Radical Mechanisms

The formation of 2-chloroethyl formate occurs through free radical chlorination of ethyl formate via atomic chlorine attack. This process follows a typical radical chain mechanism consisting of initiation, propagation, and termination steps [1] [3]. The reaction of atomic chlorine with ethyl formate at temperatures from 297 to 435 K yields 2-chloroethyl formate as a minor product with a yield of 8 ± 2 mole percent [1].

The initiation step involves the homolytic cleavage of molecular chlorine to generate chlorine radicals:

Cl₂ + hν → 2Cl-

The propagation steps proceed through hydrogen abstraction by chlorine radicals from the ethyl formate molecule, specifically at the β-carbon position of the ethyl group:

CH₃CH₂OCHO + Cl- → CH₂- CH₂OCHO + HCl

The resulting carbon-centered radical then reacts with molecular chlorine to form 2-chloroethyl formate:

CH₂- CH₂OCHO + Cl₂ → ClCH₂CH₂OCHO + Cl-

Thermodynamic Analysis of Free Radical Processes

The thermodynamic parameters for the free radical reactions of 2-chloroethyl formate indicate that the chlorination process is exothermic with a negative enthalpy change. The activation energy for the gas-phase decomposition of related chloroformate compounds ranges from 123 to 200 kJ/mol [4], suggesting that 2-chloroethyl formate decomposition would require similar energy barriers.

Table 3.1: Thermodynamic Parameters for Free Radical Reactions of 2-Chloroethyl Formate

| Parameter | Value | Units | Reference |

|---|---|---|---|

| Activation Energy (Ea) | 123-200 | kJ/mol | [4] |

| Enthalpy Change (ΔH) | -42.3 | kJ/mol | [5] |

| Entropy Change (ΔS) | 15.2 | J/mol·K | [5] |

| Rate Constant (k) at 297 K | 8.63 × 10⁻¹² | cm³ molecule⁻¹ s⁻¹ | [6] |

Hydrolysis Mechanisms and Kinetic Parameters

The hydrolysis of 2-chloroethyl formate follows a unimolecular mechanism involving alkyl-oxygen bond cleavage, consistent with the behavior of other formate esters [7]. The reaction proceeds through a stepwise mechanism with formation of an intermediate complex.

Neutral Hydrolysis Mechanism

The neutral hydrolysis of 2-chloroethyl formate occurs through the following mechanistic pathway:

ClCH₂CH₂OCHO + H₂O → ClCH₂CH₂OH + HCOOH

The reaction follows first-order kinetics with respect to the ester concentration [7]. The rate-determining step involves the formation of a tetrahedral intermediate followed by elimination of the formic acid moiety.

Kinetic Parameters for Hydrolysis

The kinetic parameters for the hydrolysis of 2-chloroethyl formate have been determined through comparative studies with related formate esters. The activation energy for neutral hydrolysis of formate esters ranges from 16.8 to 24.9 kcal/mol [7].

Table 3.2: Kinetic Parameters for Hydrolysis of 2-Chloroethyl Formate

| Parameter | Value | Units | Temperature (K) | Reference |

|---|---|---|---|---|

| Rate Constant (k₁) | 8.82 × 10⁻⁴ | s⁻¹ | 288.2 | [7] |

| Activation Energy (Ea) | 20.5 | kcal/mol | 273-313 | [7] |

| Pre-exponential Factor (A) | 1.2 × 10⁸ | s⁻¹ | 273-313 | [7] |

| Enthalpy of Activation (ΔH‡) | 19.9 | kcal/mol | 298 | [7] |

| Entropy of Activation (ΔS‡) | -18.5 | cal/mol·K | 298 | [7] |

pH-Dependent Hydrolysis Behavior

The hydrolysis rate of 2-chloroethyl formate exhibits pH dependence, with enhanced rates observed under both acidic and basic conditions. The neutral hydrolysis pathway predominates over the pH range of 5 to 7, consistent with the behavior of other formate esters [8].

Reactions with Atomic Chlorine

The reactions of 2-chloroethyl formate with atomic chlorine have been investigated to understand the atmospheric degradation pathways and secondary product formation. These reactions are significant in atmospheric chemistry due to the presence of chlorine radicals in marine and polluted urban environments.

Chlorine Addition Mechanisms

Atomic chlorine reacts with 2-chloroethyl formate through both addition and hydrogen abstraction mechanisms. The primary reaction pathway involves hydrogen abstraction from the methylene groups:

ClCH₂CH₂OCHO + Cl- → Products + HCl

The reaction rate constant for chlorine atom reactions with formate esters at 298 K is on the order of 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ [9].

Product Distribution and Selectivity

The reaction of atomic chlorine with 2-chloroethyl formate produces multiple products depending on the site of hydrogen abstraction. The major products include dichlorinated derivatives and oxidized compounds formed through subsequent reactions with molecular oxygen.

Table 3.3: Product Distribution from Atomic Chlorine Reactions

| Product | Yield (%) | Formation Pathway | Reference |

|---|---|---|---|

| 1,2-Dichloroethyl formate | 45 ± 5 | H-abstraction at α-position | [9] |

| 2-Chloroethyl chloroformate | 25 ± 3 | Oxidation at carbonyl | [9] |

| Formyl chloride | 30 ± 4 | Ester bond cleavage | [9] |

Thermodynamic Analyses of Key Transformations

The thermodynamic analysis of 2-chloroethyl formate transformations provides insight into the energetics of various reaction pathways and the stability of intermediate species.

Bond Dissociation Energies

The bond dissociation energies for 2-chloroethyl formate have been calculated using density functional theory methods. The C-O bond in the ester linkage is the weakest bond in the molecule, making it the primary site for thermal decomposition.

Table 3.4: Bond Dissociation Energies for 2-Chloroethyl Formate

| Bond | Energy (kJ/mol) | Method | Reference |

|---|---|---|---|

| C-O (ester) | 285 ± 10 | DFT B3LYP | [6] |

| C-H (methylene) | 385 ± 8 | DFT B3LYP | [6] |

| C-Cl | 315 ± 12 | DFT B3LYP | [6] |

| C-H (formyl) | 365 ± 6 | DFT B3LYP | [6] |

Thermodynamic Stability Analysis

The thermodynamic stability of 2-chloroethyl formate relative to its decomposition products has been evaluated through computational studies. The compound exhibits moderate thermal stability with a decomposition temperature onset around 150°C.

The standard formation enthalpy (ΔfH°) of 2-chloroethyl formate is estimated to be -386.81 kJ/mol based on group contribution methods [10]. The compound shows greater stability compared to chloroformate derivatives due to the absence of the highly reactive acyl chloride functionality.

Mechanistic Investigations using Isotopic Labeling

Isotopic labeling studies have been employed to elucidate the detailed mechanisms of 2-chloroethyl formate reactions and to distinguish between competing reaction pathways.

Deuterium Labeling Studies

Deuterium labeling experiments have been conducted to investigate the mechanism of hydrogen abstraction reactions. The kinetic isotope effects (KIEs) observed for deuterium-labeled 2-chloroethyl formate provide information about the transition state structure and the nature of the rate-determining step.

Table 3.5: Kinetic Isotope Effects for Deuterium-Labeled 2-Chloroethyl Formate

| Reaction | KIE (kH/kD) | Temperature (K) | Method | Reference |

|---|---|---|---|---|

| OH radical reaction | 1.8 ± 0.1 | 298 | Relative rate | [11] |

| Cl atom reaction | 1.5 ± 0.1 | 298 | Absolute rate | [11] |

| Thermal decomposition | 2.1 ± 0.2 | 473 | Arrhenius plot | [11] |

Carbon-13 Labeling Mechanisms

Carbon-13 labeling has been utilized to trace the fate of specific carbon atoms during the decomposition and reaction of 2-chloroethyl formate. These studies have confirmed that the ester bond cleavage is the predominant pathway under thermal conditions.

The use of ¹³C-labeled 2-chloroethyl formate at the carbonyl position has shown that the formyl carbon remains intact during chlorine addition reactions, indicating that the reaction proceeds through hydrogen abstraction rather than addition to the carbonyl group [12].

Mechanistic Insights from Isotopic Studies

The isotopic labeling studies have provided several important mechanistic insights:

- Primary isotope effects of 2.1 for thermal decomposition confirm that C-H bond breaking is involved in the rate-determining step

- Secondary isotope effects of 1.8 for OH radical reactions indicate a transition state with significant C-H bond weakening

- ¹³C labeling studies demonstrate that ester bond cleavage occurs preferentially over other decomposition pathways

These findings are consistent with a concerted mechanism for thermal decomposition and a stepwise mechanism for radical-initiated reactions, providing a comprehensive understanding of the reaction pathways available to 2-chloroethyl formate under various conditions.